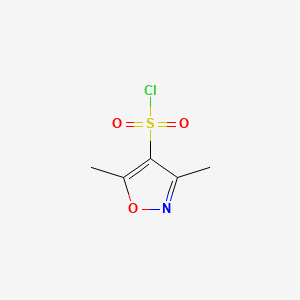

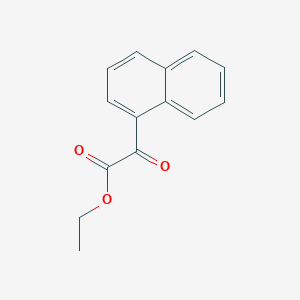

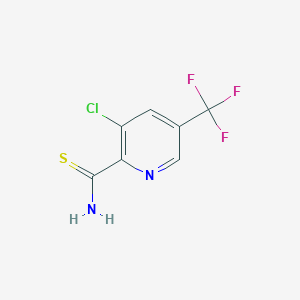

3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide

Übersicht

Beschreibung

The compound 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide is a chemical of interest in the field of organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be extrapolated to understand the potential characteristics and synthetic routes for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the interaction of cyanothioacetamide derivatives with electrophilic reagents. For instance, the synthesis of 3-cyano-2(1H)-pyridinethiones and related compounds was achieved through such interactions, which could be a relevant method for synthesizing the core structure of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide . Additionally, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile as a versatile intermediate for N-heterocycles suggests that similar strategies could be employed for the trifluoromethyl group introduction in the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide can be elucidated using techniques such as 1H NMR spectroscopy and X-ray diffraction analysis. These methods were used to establish the structures of endo-cycloadducts derived from 3-(trifluoroacetyl)chromones, which indicates that similar analytical techniques would be applicable for confirming the structure of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide .

Chemical Reactions Analysis

The reactivity of related compounds provides insights into the types of chemical reactions that 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide might undergo. For example, the synthesis of trifluoromethylated azaindazole derivatives from 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile involved reactions with bisnucleophiles . This suggests that the trifluoromethyl group in similar pyridine compounds can be reactive under certain conditions, which could be relevant for further functionalization of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide.

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide, they do offer data on similar compounds. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine involved optimizing reaction conditions to achieve a high overall yield, which indicates the importance of reaction optimization for obtaining desired physical and chemical properties . This knowledge can be applied to the synthesis and property analysis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide.

Wissenschaftliche Forschungsanwendungen

Hybrid Catalysts in Medicinal Synthesis

Research emphasizes the importance of hybrid catalysts in synthesizing complex medicinal structures, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for the pharmaceutical industry due to their broad synthetic applications and bioavailability. The review covers various synthetic pathways employing hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, highlighting the mechanism and recyclability of these catalysts (Parmar, Vala, & Patel, 2023).

Chemosensing Applications of Pyridine Derivatives

Pyridine derivatives, closely related to the core structure of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide, are highlighted for their significant role in chemosensing applications. These derivatives are known for their biological activities and have been used as effective chemosensors for the detection of various species. The review discusses synthetic routes, structural characterization, medicinal applications, and the potential of pyridine derivatives in analytical chemistry as chemosensors (Abu-Taweel et al., 2022).

Environmental and Health Implications of Fluorinated Alternatives

The environmental and health risks associated with fluorinated compounds, which include structures similar to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide, are discussed. Research reviews the sources, environmental distribution, and potential toxicity of novel fluorinated alternatives, indicating the need for safer and less harmful substitutes due to their systemic organ toxicities and environmental persistence (Wang et al., 2019).

Medicinal Importance of Pyridine Derivatives

Another review emphasizes the medicinal significance of pyridine derivatives, discussing their various biological activities and clinical uses. This research underscores the increasing importance of pyridine derivatives for modern medicinal applications, suggesting a broad scope for future research and development in this area (Altaf et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

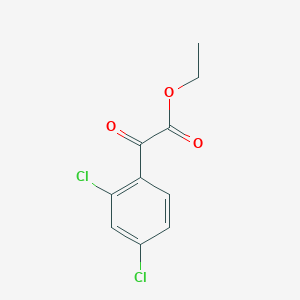

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2S/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVWNBFVUZXXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=S)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371539 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide | |

CAS RN |

175277-46-0 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)